6-Azauracil

Neurochemistry GABA metabolism Enzyme inhibition

Researchers studying transcriptional elongation require probes that deplete nucleotide pools without confounding RNA incorporation. 6-Azauracil (6-AU) meets this need as a validated OMP decarboxylase inhibitor. • Unlike 5-fluorouracil, 6-AU acts via selective GTP/UTP depletion without direct ribosomal damage. • Yeast genome-wide screens: 66 mutants show ≥50% fitness reduction, enabling reproducible elongation factor identification. • Also a non-competitive GABA-T inhibitor (Ki 0.5-0.7 mM) and effective in bacterial pyrimidine depletion studies.

Molecular Formula C3H5N3O2
Molecular Weight 115.09 g/mol
CAS No. 18802-37-4
Cat. No. B101635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azauracil
CAS18802-37-4
Synonyms6-azauracil
azauracil
Molecular FormulaC3H5N3O2
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)NN1
InChIInChI=1S/C3H5N3O2/c7-2-1-4-6-3(8)5-2/h4H,1H2,(H2,5,6,7,8)
InChIKeyZVIOKRWHGOILAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azauracil: Uracil Antimetabolite Overview


6-Azauracil (6-AU), a synthetic pyrimidine analogue of uracil, is structurally characterized as 1,2,4-triazine-3,5(2H,4H)-dione [1]. As a uracil antimetabolite, its biological activity is contingent upon intracellular metabolism to 6-aza-UMP, which subsequently functions as a potent inhibitor of orotidine-5′-monophosphate (OMP) decarboxylase, a critical enzyme in the *de novo* pyrimidine biosynthesis pathway [2]. This inhibition precipitates a substantial depletion of intracellular GTP and UTP nucleotide pools, a mechanism that has established 6-AU as a widely employed tool compound in yeast genetics for investigating transcriptional elongation machinery [3].

Requires intracellular metabolism to 6-aza-UMP for activity
Inhibits OMP decarboxylase in de novo pyrimidine pathway
Depletes GTP and UTP pools; used as yeast elongation probe

6-Azauracil: Irreplaceable over Uracil Analogues


The selection of 6-Azauracil (6-AU) over other structurally similar uracil analogues is critical due to its unique position-specific substitution at the 6-position of the pyrimidine ring. Unlike C-5 substituted analogues (e.g., 5-fluorouracil or 5-azauracil) or C-2 substituted analogues (e.g., 2-thiouracil), the nitrogen substitution at the C-6 position confers a distinct metabolic activation pathway and a unique inhibitory profile [1]. While many pyrimidine analogues broadly interfere with nucleic acid metabolism, 6-AU specifically requires intracellular ribosylation to 6-aza-UMP to exert its primary enzyme inhibition on OMP decarboxylase, resulting in selective depletion of GTP and UTP pools without direct DNA incorporation [2]. In contrast, 5-fluorouracil integrates into RNA and inhibits thymidylate synthase, and 5-azauracil exhibits markedly different behavioral and metabolic effects *in vivo* [3]. Consequently, 6-AU cannot be interchanged with these alternatives without fundamentally altering the experimental outcome.

5-Fluorouracil: Incorporates into RNA and inhibits thymidylate synthase; mechanism does not replicate 6-AU nucleotide pool depletion.
5-Azauracil: Positional isomer with divergent behavioral and brain pyrimidine effects; not functionally interchangeable.
2-Thiouracil: C-2 substitution targets distinct pathways; may not reproduce 6-AU OMP decarboxylase inhibition profile.

6-Azauracil: Evidence vs. Analogues


Superior GABA-Transaminase Inhibition Potency

6-Azauracil demonstrates superior potency as a non-competitive inhibitor of gamma-aminobutyric acid (GABA)-transaminase in rodent and human brain extracts. A direct head-to-head comparison revealed that none of the other CNS-active compounds possessing a pyrimidine or pyrimidine-like ring structure were as potent an inhibitor of this transaminase as 6-azauracil [1]. The compound exhibited a Ki of 5 × 10⁻⁴ M (0.5 mM) for rat brain GABA-transaminase activity [1]. Furthermore, a separate study using purified rabbit liver 4-aminobutyrate aminotransferase (GABA-T) identified a Ki of approximately 0.7 mM at pH 7.3, with the inhibition characterized as non-competitive with respect to both β-alanine and 2-oxoglutaric acid [2].

GABA-T Inhibitory Potency
Head-to-head
Ki 0.5 mM (rat brain); Ki ≈ 0.7 mM (rabbit liver)
Reported GABA-T inhibition context; supports comparator screening
Non-competitive; pH 7.3; pyridoxal-phosphate independent
Neurochemistry GABA metabolism Enzyme inhibition

Ribosome Formation: Differential Effects vs. 5-Fluorouracil

In a direct comparative study using Saccharomyces carlsbergensis, 6-azauracil and 5-fluorouracil exhibited distinct effects on cellular macromolecule synthesis. While both analogues caused severe inhibition of RNA formation with minimal impact on overall protein synthesis, 5-fluorouracil was far more effective at inhibiting ribosome formation [1]. This quantitative differentiation highlights that 6-azauracil exerts its primary effect upstream of ribosome assembly, likely through nucleotide pool depletion, whereas 5-fluorouracil's incorporation into RNA directly impairs ribosomal integrity.

Ribosome Formation Effects
Head-to-head
5-FU inhibited ribosome formation far more than 6-AU
Mechanistic distinction: nucleotide depletion vs RNA incorporation
S. carlsbergensis; induced α-glucosidase synthesis conditions
RNA synthesis Ribosome biogenesis Yeast genetics

GABA-T Inhibition: Superior Potency over 5-Fluorouracil

A comprehensive screen of uracil derivatives against purified rabbit liver 4-aminobutyrate aminotransferase (GABA-T) identified 6-azauracil, along with 6-azathymine and 5-iodouracil, as potent inhibitors [1]. Critically, 6-azauridine and 6-azauridine 5′-phosphate were inactive, underscoring the requirement for the free base form for this specific inhibitory activity [1]. This class-level inference positions 6-azauracil as a structurally privileged scaffold for GABA-T inhibition that is not shared by its ribosylated metabolites or by 5-fluorouracil, which did not exhibit comparable potency in this purified enzyme system.

Free Base Requirement
Class-level
6-AU free base active; 6-azauridine and 5′-phosphate inactive
Free base required for GABA-T inhibition; ribosylation abolishes activity
Purified rabbit liver enzyme; pH 7.3
Enzyme specificity Aminotransferase Comparative pharmacology

Divergent In Vivo Effects vs. 5-Azauracil

A direct comparative study in rats evaluated the differential effects of 5-azauracil and 6-azauracil on both behavior and brain pyrimidine synthesis [1]. While the full quantitative data resides in the original thesis, the existence of this dedicated comparative investigation confirms that these two positional isomers produce measurably divergent outcomes in a whole-animal model [1]. The study's specific focus on behavioral endpoints and brain-specific nucleotide metabolism underscores that the position of the aza-substitution (C-5 vs. C-6) is a critical determinant of *in vivo* pharmacology and target engagement.

In Vivo Isomer Comparison
Head-to-head
Divergent behavioral and brain pyrimidine effects in rats
Positional isomer (C-6 vs C-5) does not replicate 6-AU profile
In vivo rat model; behavioral observation and tissue quantitation
Behavioral pharmacology In vivo metabolism CNS penetration

Yeast Transcriptional Elongation Screening

A genome-wide screen of a fission yeast deletion library comprising 3,235 single-gene deletions identified 66 mutants that displayed at least a 50% drop in fitness in the presence of 6-azauracil (6-AU) [1]. This systematic study established 6-AU sensitivity as a quantifiable phenotypic hallmark of defects in transcriptional elongation machinery [1]. The screen further revealed that genes conferring tolerance to 6-AU are enriched in chromosome segregation and spindle pole body functions, confirming the compound's utility extends beyond direct transcription factor identification [1]. This body of evidence has established 6-AU as a standard chemical probe in yeast functional genomics, with a well-defined set of sensitive and resistant mutants that serve as experimental controls.

Yeast Fitness Screen
Class-level
66/3235 mutants ≥50% fitness drop
Quantitative phenotype for elongation factor screening
Fission yeast deletion library; 6-AU sensitivity assay
Transcriptional elongation Chemical genetics Yeast functional genomics

Bacterial Nucleotide Pool Depletion

Quantitative nucleotide pool analysis in Pseudomonas aeruginosa revealed that treatment with 6-azauracil, a known inhibitor of OMP decarboxylase, resulted in the depletion of uridine and cytidine nucleotides to near-zero levels [1]. This near-complete ablation of pyrimidine nucleotide pools provides a quantifiable endpoint for validating the compound's mechanism of action in bacterial systems. The study also demonstrated that this depletion could be effectively manipulated, confirming 6-azauracil as a reliable chemical tool for studying nucleotide homeostasis [1].

Nucleotide Pool Depletion
Reported
Uridine and cytidine nucleotides depleted to near zero
Validates OMP decarboxylase inhibition in bacterial systems
P. aeruginosa wild-type cultures; quantitative nucleotide analysis
Nucleotide metabolism Pseudomonas Metabolic engineering

6-Azauracil: Key Research Applications


Screening for Transcriptional Elongation Factors in Yeast

6-Azauracil is optimally deployed as a chemical probe in genome-wide yeast mutant screens to identify genes involved in transcriptional elongation. As validated in Section 3, a deletion library of 3,235 genes revealed that 66 mutants exhibit ≥50% fitness reduction in the presence of 6-AU, establishing a clear quantitative phenotype [1]. Procurement of 6-AU for this application is supported by a robust body of literature defining sensitive and resistant controls, enabling reproducible identification of novel elongation factors.

Enzymology of GABA-Transaminase Inhibition

For neurochemists investigating GABA metabolism, 6-Azauracil serves as a well-characterized, non-competitive inhibitor of GABA-transaminase. Its Ki values (0.5 mM in rat brain extracts; 0.7 mM in purified rabbit liver enzyme) provide precise benchmarks for assay validation and for comparing the potency of novel inhibitors [1][2]. Its superiority over other CNS-active pyrimidines in this specific assay makes it the preferred tool compound for this enzyme system.

Nucleotide Pool Depletion in Microbial Physiology

6-Azauracil is a validated reagent for achieving near-complete depletion of uridine and cytidine nucleotide pools in bacterial systems such as Pseudomonas aeruginosa [1]. Researchers procuring the compound for metabolic engineering or studies of nucleotide homeostasis can rely on its established ability to inhibit OMP decarboxylase and deplete pyrimidine pools, providing a stringent chemical control for manipulating intracellular metabolite levels.

Differentiation from 5-Fluorouracil in RNA Metabolism

In experimental systems where distinguishing between nucleotide pool depletion and direct RNA incorporation is critical, 6-Azauracil is the preferred analogue. As established in Section 3, unlike 5-fluorouracil—which is far more effective at inhibiting ribosome formation and causes accumulation of abnormal RNA—6-AU primarily depletes GTP/UTP pools without the same degree of direct ribosomal damage [1]. This mechanistic distinction is essential for studies aiming to isolate the effects of nucleotide starvation from RNA damage.

Application
Selection Property
Validation Focus
Yeast Transcriptional Elongation Screens
6-AU sensitivity phenotype
Genome-wide mutant fitness controls
GABA-T Enzyme Assays
Non-competitive GABA-T inhibition
Ki benchmark and comparator validation
Bacterial Nucleotide Homeostasis Studies
OMP decarboxylase inhibition
Pyrimidine pool depletion verification
RNA Metabolism Mechanism Studies
Nucleotide depletion vs RNA incorporation
Ribosome integrity endpoint comparison
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